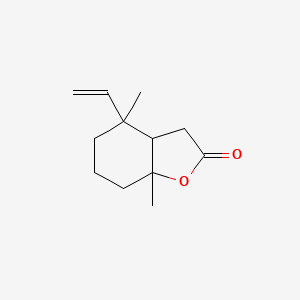

2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related ribofuranoside derivatives involves multiple steps, including protection of hydroxyl groups, selective functionalization, and coupling with nucleobases or other targets. Efficient access to methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides as synthons for constructing 2'-C-branched ribonucleosides has been demonstrated, highlighting methodologies relevant to the synthesis of our compound of interest (Li, Lu, & Piccirilli, 2007). Furthermore, novel synthesis approaches for related derivatives have been developed, offering pathways that might be applicable to the synthesis of 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside (Recondo & Rinderknecht, 1959).

科学的研究の応用

-

Furanoid Glycal Synthesis

- Field : Organic Chemistry

- Application : It’s used as a starting material for the synthesis of furanoid glycal derivatives .

- Method : The compound is used to prepare 3,5-di-O-benzoyl-2-O-p-nitrophenylsulfonyl-β-D-ribosyl bromide, which is then used to synthesize 1,4-anhydro-3,5-di-O-benzoyl-2-deoxy-D-erythro-pent-1-enitol, a furanose structure .

- Results : This method led to the successful synthesis of the first glycal derivative with a furanose structure .

-

Synthesis of Triazepine Derivatives

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of seven-membered ring 1,3,5-triazepine and benzo[f][1,3,5]triazepine derivatives .

- Method : Various strategies and procedures developed over the past two decades, including cyclo-condensation, cyclization, methylation, chlorination, alkylation, addition, cross-coupling, ring expansions, and ring-closing metathesis .

- Results : These derivatives have shown significant biological activities, such as antibacterial, antiviral, psychotropic, anticancer, CCK2 antagonist, antisecretory, anti-inflammatory, and analgesic activities .

-

Nucleoside Synthesis

-

Synthesis of 1-Acyl-3-Substituted Thioureas

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of 1-acyl-3-substituted thioureas .

- Method : The compound undergoes nucleophilic addition to form an intermediate, which then undergoes heterocyclization to yield the final product .

- Results : These thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .

-

Synthesis of C3-Symmetric Polymeric Materials

- Field : Polymer Chemistry

- Application : The compound is used in the synthesis of C3-symmetric polymeric materials containing benzene and triazine cores .

- Method : Various polymerization processes are used, including the trimerization of alkynes or aromatic nitriles, polycondensation of monomers with specific functional groups, and cross-coupling building blocks with benzene or triazine cores .

- Results : These materials have outstanding potential in various applications, particularly in biomedical applications .

-

Molecular Packing Studies

- Field : Crystallography

- Application : The compound is used in studies of molecular packing .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The study provided insights into the interactions within the crystal structure of the compound .

Safety And Hazards

When handling “2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside”, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

特性

IUPAC Name |

[(2R,3R,4R,5R)-3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-27(31)22(34-24(29)19-13-7-3-8-14-19)21(17-32-23(28)18-11-5-2-6-12-18)33-26(27)35-25(30)20-15-9-4-10-16-20/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFLNAMPENZJSE-IKAXQFJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1145196.png)